molecular formula C18H13N5O4 B7694053 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

Cat. No. B7694053
M. Wt: 363.3 g/mol
InChI Key: PHKVDEHRAMPUOO-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a molecular switch for the control of enzyme activity.

Mechanism of Action

The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, it is believed to act through the inhibition of specific enzymes involved in various biological processes. It has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. It has also been shown to alter the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline in lab experiments is its potential for various applications in scientific research. Its synthetic nature also makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may require the use of protective equipment and careful handling.

Future Directions

There are several future directions for the study of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline. One direction is the investigation of its potential use in the treatment of various diseases, such as cancer and neurological disorders. Another direction is the development of new synthetic methods for the compound, which may increase its yield and reduce its toxicity. Additionally, the development of new derivatives of the compound may also lead to novel applications in scientific research.

Synthesis Methods

The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline involves the reaction of furan-2-carboxylic acid hydrazide and 2-nitro-4-chloroaniline in the presence of triethylamine and a coupling agent. The reaction mixture is then heated under reflux, and the resulting product is purified through column chromatography. The yield of the product is around 60%.

properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-23(25)15-9-13(18-21-17(22-27-18)16-4-2-8-26-16)5-6-14(15)20-11-12-3-1-7-19-10-12/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKVDEHRAMPUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline

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